molecular formula C17H22N4O2S B2910609 4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2034418-53-4

4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2910609
CAS No.: 2034418-53-4
M. Wt: 346.45
InChI Key: SCPXFKRNZYVABM-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is not fully understood. However, research has shown that this compound may act by inhibiting the activity of enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and to have neuroprotective effects. In addition, this compound has also been studied for its potential as a catalyst in organic reactions.

Advantages and Limitations for Lab Experiments

One advantage of using 4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole in lab experiments is its potential as a versatile ligand for metal ions. This compound has also been shown to have potential as a catalyst in organic reactions. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole. One potential direction is to further investigate its potential as an antitumor agent and as a treatment for neurodegenerative diseases. Another potential direction is to study its potential as a ligand for metal ions and as a catalyst in organic reactions. In addition, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis of 4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves the reaction of 3-methylbenzylamine with 1-(cyclopropylsulfonyl)pyrrolidine-3-carboxylic acid, followed by the addition of sodium azide and copper (I) iodide. The resulting compound is purified through column chromatography to obtain the final product.

Scientific Research Applications

Research on 4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has shown potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an antitumor agent and as a treatment for neurodegenerative diseases. In addition, this compound has also been studied for its potential as a ligand for metal ions and as a catalyst in organic reactions.

Properties

IUPAC Name

4-cyclopropyl-1-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-13-3-2-4-14(9-13)12-24(22,23)20-8-7-16(10-20)21-11-17(18-19-21)15-5-6-15/h2-4,9,11,15-16H,5-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPXFKRNZYVABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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